7-chloro-N-methylquinolin-4-amine basic properties
7-chloro-N-methylquinolin-4-amine basic properties
An In-depth Technical Guide on the Core Basic Properties of 7-chloro-N-methylquinolin-4-amine
Foreword: Navigating the Known and the Unknown
In the landscape of drug discovery, we often encounter compounds that, while structurally intriguing, lack a comprehensive public portfolio of experimental data. 7-chloro-N-methylquinolin-4-amine is one such molecule. It belongs to the quinoline class, a scaffold of immense pharmacological importance, yet specific, validated data on its fundamental properties are not widely published.[1] This guide, therefore, adopts a dual-purpose mission. It will not only synthesize the available information, primarily through structural analogy to its parent compound, 7-chloro-4-quinolinamine, but more critically, it will provide the robust, field-proven methodologies required to elucidate these properties from first principles. This document is designed as both a reference and a practical manual for the investigating scientist, grounding theoretical discussion in actionable experimental protocols.
The Molecular Profile of 7-chloro-N-methylquinolin-4-amine
7-chloro-N-methylquinolin-4-amine is a derivative of the 4-aminoquinoline heterocyclic system. This core structure is a "privileged scaffold" in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] The substitutions on this particular molecule—a chlorine atom at position 7 and an N-methylamino group at position 4—are critical determinants of its physicochemical behavior and, by extension, its potential pharmacological activity. The chlorine atom, an electron-withdrawing group, modulates the electronics of the entire ring system, while the basic nitrogen centers are the primary drivers of properties like solubility and membrane permeability. Understanding these basic properties is not an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting in vivo behavior.
Basicity and Ionization Profile (pKa)
The basicity of a drug molecule, quantified by its acid dissociation constant (pKa), is arguably its most critical physicochemical parameter. It dictates the degree of ionization at any given pH, which directly impacts absorption, distribution, metabolism, and excretion (ADME). For an ionizable molecule, its journey through the varying pH environments of the human body—from the extreme acidity of the stomach to the near-neutral pH of the blood and intestines—is governed by its pKa.
Causality and Scientific Rationale
7-chloro-N-methylquinolin-4-amine possesses two primary basic centers: the nitrogen at position 1 of the quinoline ring (N1) and the exocyclic nitrogen of the N-methylamino group. The basicity of heterocyclic amines where the nitrogen is part of an aromatic ring is typically lower than their alicyclic counterparts due to the delocalization of the lone pair of electrons.[2]
While experimental data for the N-methylated compound is not available, its parent amine, 7-chloro-4-quinolinamine, has a predicted pKa of 7.49 ± 0.50.[3][4] The addition of a methyl group to the 4-amino group is expected to slightly increase the basicity of that nitrogen due to the positive inductive effect (+I) of the alkyl group, which donates electron density and stabilizes the protonated form. Therefore, we can anticipate a pKa value for the N-methylamino group to be slightly higher than that of the parent compound's amino group.
Table 1: Predicted Physicochemical Properties of 7-chloro-4-quinolinamine (Parent Compound)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂ | [4] |
| Molecular Weight | 178.62 g/mol | [5] |
| Predicted pKa | 7.49 ± 0.50 | [3][4] |
| Predicted Boiling Point | 366.8 ± 27.0 °C | [4] |
| Predicted Density | 1.363 ± 0.06 g/cm³ |[4] |
Self-Validating Protocol: pKa Determination by Potentiometric Titration
This protocol is designed to be a self-validating system. The accuracy of the result relies on the precise calibration of the pH meter and the accurate standardization of the titrant, which are integral steps in the procedure.
Objective: To determine the pKa value(s) of 7-chloro-N-methylquinolin-4-amine in an aqueous or co-solvent system.
Materials:
-
7-chloro-N-methylquinolin-4-amine
-
Methanol or DMSO (for co-solvent, if needed)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
pH calibration buffers (e.g., pH 4.01, 7.00, 10.01)
-
Calibrated pH meter with a suitable electrode
-
Thermostatted titration vessel and magnetic stirrer
-
Calibrated burette or auto-titrator
Methodology:
-
System Calibration: Calibrate the pH meter at the experimental temperature (e.g., 25 °C) using at least two, preferably three, standard buffers that bracket the expected pKa range.
-
Analyte Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, use a co-solvent system (e.g., 20% v/v Methanol/Water). Note that the pKa value will be an apparent pKa (pKa') in a co-solvent system.
-
Initial Titration (Acidification): Place the solution in the thermostatted vessel and begin stirring. Titrate the solution with standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition has stabilized. Continue until the pH drops below ~2.5 to ensure full protonation of all basic centers.
-
Back Titration (Basification): From the fully protonated state, titrate the solution with standardized 0.1 M NaOH. Again, add small, precise increments and record the pH after stabilization at each step. Continue until the pH rises above ~11.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added during the back-titration.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak(s) of the derivative plot indicate the equivalence point(s).
-
The pKa is the pH value at the half-equivalence point. If two basic centers are present, two equivalence points and two corresponding pKa values will be observed.
-
Visualization of Core Concepts
Caption: Acid-base equilibrium of the N-methylamino group.
Caption: Experimental workflow for pKa determination.
Aqueous Solubility
Solubility is a gatekeeper property for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of failure in drug development.
Causality and Scientific Rationale
The parent compound, 7-chloro-4-quinolinamine, is described as "sparingly soluble in water".[3] As a basic compound, the solubility of 7-chloro-N-methylquinolin-4-amine is expected to be highly pH-dependent. At low pH (e.g., in the stomach), the basic nitrogens will be protonated, forming a more polar and thus more water-soluble salt. As the pH increases towards and beyond the pKa, the proportion of the less polar, neutral free base increases, leading to a significant drop in aqueous solubility. The N-methylation may slightly decrease intrinsic solubility compared to the parent amine by reducing the molecule's ability to donate hydrogen bonds to water, although this effect is often minor.
Self-Validating Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] Its self-validating nature comes from ensuring that a solid-state equilibrium is truly reached, confirmed by the presence of excess solid material at the end of the experiment.
Objective: To determine the pH-dependent thermodynamic solubility of 7-chloro-N-methylquinolin-4-amine.
Materials:
-
7-chloro-N-methylquinolin-4-amine (solid)
-
A series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Vials with screw caps
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Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Calibrated HPLC-UV system or other suitable quantitative analytical instrument
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing each of the selected pH buffers. The excess should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials securely and place them in the shaking incubator. Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be run by sampling at 24, 48, and 72 hours to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand briefly. Visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.
-
pH Verification: Measure the final pH of the supernatant in each vial to ensure the buffer capacity was not exceeded.
Table 2: Representative Table for pH-Dependent Solubility Data
| Final Measured pH | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|
| 2.1 | >1000 | >4838 |
| 4.6 | 650 | 3145 |
| 6.9 | 90 | 435 |
| 7.5 | 45 | 218 |
| 9.1 | 12 | 58 |
(Note: Data is hypothetical and for illustrative purposes only)
Chemical Stability
A drug molecule must be sufficiently stable to withstand the conditions of manufacturing, storage, and administration. Instability can lead to loss of potency and the formation of potentially toxic degradation products.
Causality and Scientific Rationale
Heterocyclic aromatic amines can be susceptible to degradation via several pathways, including oxidation and hydrolysis, particularly at extreme pH values and elevated temperatures.[7][8] The quinoline ring itself is relatively stable, but the overall stability will be influenced by the substituents. The stability profile must be assessed under conditions relevant to both product shelf-life (e.g., various temperatures) and in vivo exposure (e.g., acidic gastric fluid).
Self-Validating Protocol: Aqueous Stability Assessment
This protocol is validated by the use of a stability-indicating analytical method, which is a method demonstrated to accurately measure the decrease in the concentration of the active compound without interference from any degradation products.
Objective: To assess the chemical stability of 7-chloro-N-methylquinolin-4-amine in aqueous solutions under various conditions.
Materials:
-
7-chloro-N-methylquinolin-4-amine
-
Aqueous buffers (e.g., pH 2.0, 7.4, 9.0)
-
Temperature-controlled chambers or ovens (e.g., 25 °C, 40 °C)
-
A validated, stability-indicating HPLC method
Methodology:
-
Solution Preparation: Prepare stock solutions of the compound in a suitable solvent and dilute them into the different aqueous buffers to a known final concentration (e.g., 10 µg/mL).
-
Incubation: Aliquot the solutions into vials and store them at the selected temperatures, protected from light.
-
Time-Point Analysis: At designated time points (e.g., t=0, 4, 8, 24, 48, and 72 hours), remove a vial from each condition.
-
Quantification: Immediately analyze the samples using the stability-indicating HPLC method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the initial concentration remaining versus time for each condition. This data can be used to determine the degradation kinetics and calculate the compound's half-life (t₁/₂) under each condition.
Caption: Workflow for aqueous chemical stability testing.
Conclusion
While a complete experimental profile for 7-chloro-N-methylquinolin-4-amine is not yet in the public domain, its fundamental basic properties can be reliably determined through the robust, standard methodologies detailed in this guide. By understanding the principles of basicity, solubility, and stability, and by applying these rigorous experimental protocols, researchers can generate the critical data needed to assess the compound's viability and guide its journey through the drug development pipeline. The insights gained from such studies are foundational to transforming a promising molecular structure into a potential therapeutic agent.
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